Thymine-13C1
Vue d'ensemble
Description
Thymine is one of the four nitrogenous nucleobases that form the basic building blocks of deoxyribonucleic acid (DNA). It is also known as 5-methyluracil, and it pairs with adenine, a purine nucleobase .
Synthesis Analysis
Thymine-containing nucleoside analogs can be derived using a versatile solid-phase synthesis . This approach enables the diversification of thymine-containing nucleoside analogs and has been demonstrated with the preparation of a library of compounds for analysis with SNM1A, a DNA damage repair enzyme .
Molecular Structure Analysis
Thymine is a pyrimidine nucleobase, which has nitrogen at the 1’ and 3’; each one is bonded to hydrogen. The N molecule at the 3’ prime forms the covalent bond which joins to the deoxyribose sugar to form the nucleoside, thymidine .
Chemical Reactions Analysis
Thymine undergoes various chemical reactions. For instance, in the one-electron oxidation of duplex DNA, oxidation of DNA causes chemical reactions that result in remote damage (mutation) to a nucleobase . Also, thymine residues can be flipped out by DNA methyltransferases .
Physical And Chemical Properties Analysis
Thymine has a molecular weight of 126.11 g/mol and its chemical formula is C5H6N2O2 . It is a heterocyclic, aromatic, organic compound .
Applications De Recherche Scientifique
Photodimerization of Thymine
Thymine plays a crucial role in the DNA of all living organisms. Understanding the photochemical events affecting thymine, before or after its incorporation into DNA, is essential as it can influence the cell and its future progeny (Sayre, Harlos, & Rein, 1970).
Thymine Glycol in DNA Damage
Thymine glycol is a DNA damage product of ionizing radiation and other oxidative mutagens. Studies have developed an HPLC assay for free thymine glycol and thymidine glycol in urine, indicating potential for noninvasive assays of DNA oxidation (Cathcart, Schwiers, Saul, & Ames, 1984).
Molecular Structure and Dynamics
Research on the molecular structure and dynamics of nucleobases like thymine aids in understanding biological systems. Techniques like gas-phase electron diffraction and microwave data analysis have been applied to study thymine (Vogt et al., 2008).
UV-Induced Dimer Formation
Investigations into the electronic excited states responsible for dimer formation upon UV absorption by thymine strands have been carried out, highlighting the significance of different electronic excited states in the process (Banyasz et al., 2012).
Magnetic Resonance in DNA Oligonucleotides
The application of heteronuclear magnetic resonance to 13C, 15N-labeled nucleic acids, like thymine, is significant for the structure determination of larger RNA and DNA oligonucleotides (Sklenar, Masse, & Feigon, 1999).
Thymine Reactivity in DNA Mismatches
Studies on the chemical reactivity of thymine in single-base-pair mismatches with hydroxylamine and osmium tetroxide have applications in understanding mutations and DNA repair mechanisms (Cotton, Rodrigues, & Campbell, 1988).
Metabolism of Thymine Nucleotides
Research on the alternative metabolic fates of thymine nucleotides in human cells reveals insights into DNA synthesis and degradation pathways (Taheri, Wickremasinghe, & Hoffbrand, 1981).
Thymine Radiation Damage
The identification of radioproducts resulting from thymine breakage by gamma irradiation provides insights into DNA damage and repair processes (Teoule et al., 1974).
X-Ray Spectra of Thymine
Studies on the near-edge X-ray absorption fine structure (NEXAFS) and X-ray photoelectron spectra (XPS) of thymine contribute to understanding its electronic structure and behavior under radiation (Plekan et al., 2008).
Dynamics of Thymine Derivatives
Research on the excited-state structural dynamics of thymine derivatives using UV resonance Raman spectroscopy aids in understanding thymine's role in DNA's photochemistry (Billinghurst, Oladepo, & Loppnow, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-(213C)1H-pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-HOSYLAQJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN[13C](=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymine-13C1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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